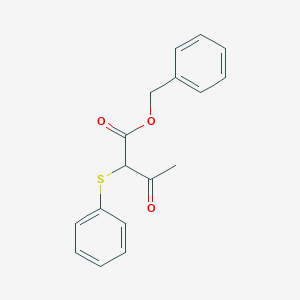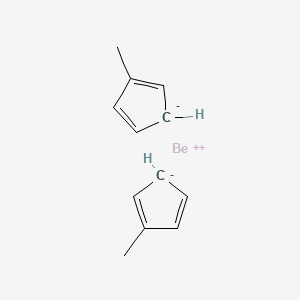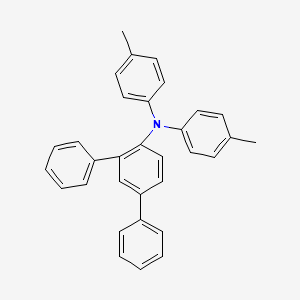
N,N-bis(4-methylphenyl)-2,4-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-bis(4-methylphenyl)-2,4-diphenylaniline is an organic compound that belongs to the class of triarylamines. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. It is particularly noted for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), due to its excellent hole-transporting abilities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(4-methylphenyl)-2,4-diphenylaniline typically involves the Buchwald-Hartwig cross-coupling reaction. This reaction is carried out by reacting bis(4-methylphenyl)amine with 2,4-dibromobenzene in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a phosphine ligand, such as tri-tert-butylphosphine. The reaction is usually conducted in a solvent like toluene, under an inert atmosphere of nitrogen or argon, and at elevated temperatures (around 100-120°C) to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: N,N-bis(4-methylphenyl)-2,4-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are essential intermediates in organic electronic devices.
Reduction: Reduction reactions can convert the compound back to its neutral state from the radical cation form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine, ferric chloride, and nitrosonium tetrafluoroborate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under conditions such as acidic or basic environments.
Major Products:
Oxidation: Radical cations and their subsequent products.
Reduction: The neutral triarylamine compound.
Substitution: Functionalized derivatives with various substituents on the phenyl rings.
科学研究应用
N,N-bis(4-methylphenyl)-2,4-diphenylaniline has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in OLEDs and OSCs, enhancing the efficiency and stability of these devices.
Photovoltaics: The compound is employed in the development of high-efficiency solar cells.
Sensors: It is utilized in the fabrication of chemical sensors due to its electrochemical properties.
Biological Studies:
作用机制
The mechanism by which N,N-bis(4-methylphenyl)-2,4-diphenylaniline exerts its effects is primarily through its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transfer, which is facilitated by the delocalization of electrons across the aromatic rings. This property is crucial for the performance of OLEDs and OSCs, where the compound acts as a mediator for charge injection and transport.
相似化合物的比较
- N,N-bis(4-methylphenyl)aniline
- N,N-bis(4-methylphenyl)-1,4-phenylenediamine
- N,N-bis(4-methylphenyl)-4-aminobiphenyl
Comparison: N,N-bis(4-methylphenyl)-2,4-diphenylaniline stands out due to its unique structural arrangement, which provides superior hole-transporting properties compared to its analogs. The presence of additional phenyl groups enhances the compound’s stability and charge transfer capabilities, making it more effective in electronic applications.
属性
CAS 编号 |
164155-40-2 |
|---|---|
分子式 |
C32H27N |
分子量 |
425.6 g/mol |
IUPAC 名称 |
N,N-bis(4-methylphenyl)-2,4-diphenylaniline |
InChI |
InChI=1S/C32H27N/c1-24-13-18-29(19-14-24)33(30-20-15-25(2)16-21-30)32-22-17-28(26-9-5-3-6-10-26)23-31(32)27-11-7-4-8-12-27/h3-23H,1-2H3 |
InChI 键 |
VOQNETSUJCSYKB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


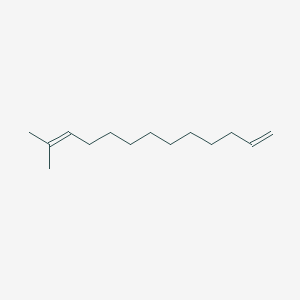
![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
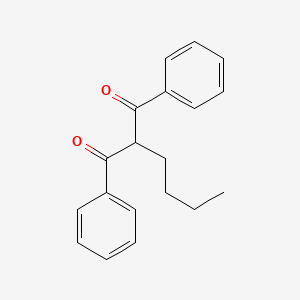
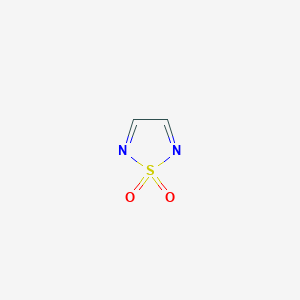
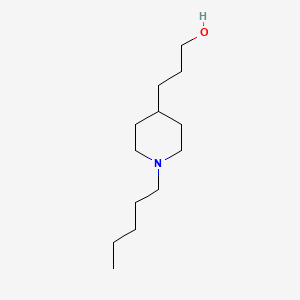
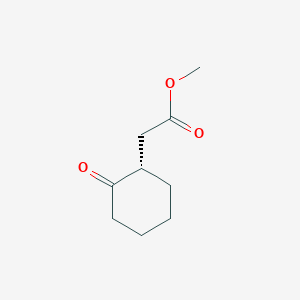
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
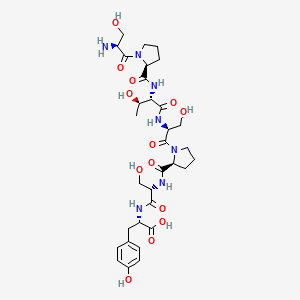
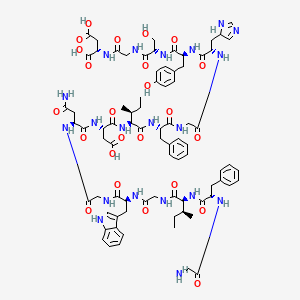
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
